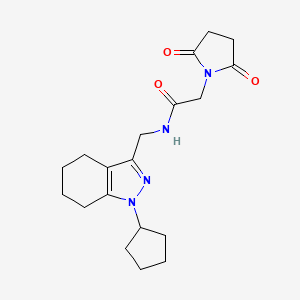![molecular formula C22H27N9O2 B2994868 N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1797026-21-1](/img/structure/B2994868.png)
N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a pyridine ring, a triazole ring, and a piperidine ring, making it a multifaceted molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated intermediates, coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are meticulously controlled to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like N-bromosuccinimide or alkyl halides.
Common Reagents and Conditions
Oxidation: Typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires the presence of a base or acid catalyst to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Key pathways affected include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- **N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide shares structural similarities with other heterocyclic compounds, such as:
- Pyridine derivatives
- Triazole-containing molecules
- Piperidine-based compounds
Uniqueness
The uniqueness of this compound lies in its combination of multiple ring systems, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2/c32-22(25-12-17-3-1-5-24-21(17)29-7-9-33-10-8-29)18-4-2-6-30(13-18)19-11-20(27-15-26-19)31-16-23-14-28-31/h1,3,5,11,14-16,18H,2,4,6-10,12-13H2,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDBZBUBPHYPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=C(N=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
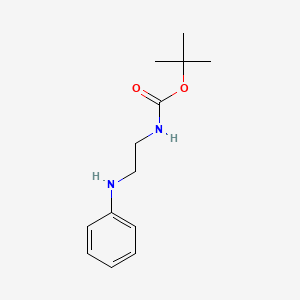
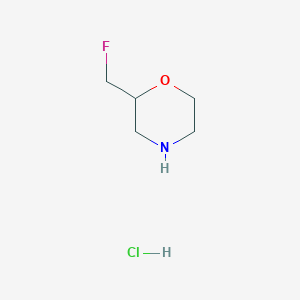
![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)

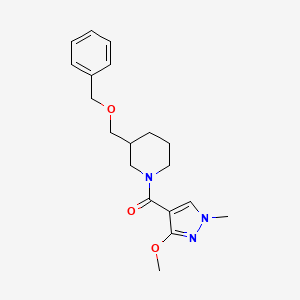
![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)


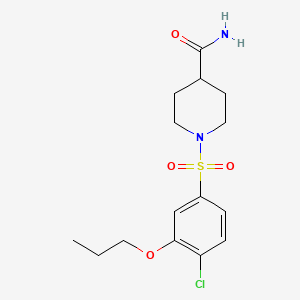
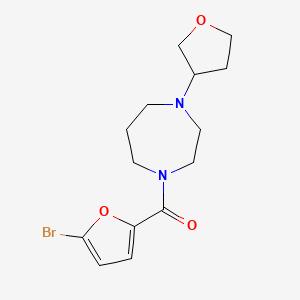
![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)
![3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2994804.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)
